Scientific Field: Pharmacology and Drug Delivery
Summary of Application: Famotidine has been extensively used for the management of peptic ulcer for various decades.
Methods of Application: A Floating Drug Delivery System (FDDS) was developed using gas-forming agents, like sodium bicarbonate, citric acid and hydrocolloids, like hydroxypropyl methylcellulose (HPMC) and carbopol 934P.
Results or Outcomes: The optimized formulation (F6) could sustain drug release (98%) for 24 h and remain buoyant for 24 hr.
Scientific Field: Immunology and Neurology
Summary of Application: Famotidine activates the inflammatory reflex, a brain-integrated vagus nerve mechanism which inhibits inflammation via alpha 7 nicotinic acetylcholine receptor (α7nAChR) signal transduction, to prevent cytokine storm.
Methods of Application: The potential anti-inflammatory effects of famotidine and other H2R antagonists were assessed in mice exposed to lipopolysaccharide (LPS)-induced cytokine storm.
Results or Outcomes: Famotidine administered IP significantly reduced serum and splenic LPS-stimulated tumor necrosis factor (TNF) and IL-6 concentrations, significantly improving survival.
Scientific Field: Gastroenterology
Summary of Application: Famotidine is primarily administered as a treatment for GERD and related foregut disorders attributable to acid hypersecretion.
Methods of Application: Famotidine is administered orally in standard GERD treatment doses (20–40 mg/day).
Results or Outcomes: Famotidine effectively treats patients with GERD by reducing acid secretion in the stomach.
Scientific Field: Virology
Summary of Application: Early in the COVID-19 outbreak, research groups identified famotidine as a potential competitive inhibitor of both principal proteases expressed by the novel human coronavirus SARS-CoV-2.
Methods of Application: Computational docking algorithms were used to predict the interactions between famotidine and the proteases at the atomic level.
Summary of Application: Famotidine is promising as maintenance therapy for preventing recurrence of duodenal ulcer.
Methods of Application: Famotidine is administered orally in standard treatment doses.
Summary of Application: Famotidine is also promising as initial or maintenance treatment of gastric hypersecretory disorders.
Famotidine is a potent histamine H2 receptor antagonist primarily used to reduce gastric acid secretion. It is commonly utilized in the treatment of various gastrointestinal conditions, including peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome. Famotidine works by competitively inhibiting the action of histamine on H2 receptors located on the parietal cells of the stomach, thereby decreasing acid production and alleviating symptoms associated with excessive gastric acidity .
The compound has a molecular formula of and a molecular weight of approximately 337.45 g/mol. Famotidine appears as a white to pale yellow crystalline powder and is soluble in glacial acetic acid but only slightly soluble in water .
Famotidine acts by competitively inhibiting histamine binding to the H2 receptor on gastric parietal cells. Histamine is a key stimulator of acid secretion. By blocking the H2 receptor, famotidine reduces the production of stomach acid, providing relief from heartburn, ulcers, and other acid-related conditions.
Famotidine's mechanism of action involves its binding to H2 receptors, which inhibits the activation of adenylate cyclase, leading to decreased intracellular cyclic adenosine monophosphate levels and reduced proton pump activity in gastric parietal cells. This reaction effectively lowers gastric acid secretion .
The compound undergoes minimal metabolic transformation, primarily through the cytochrome P450 system, with about 65-70% excreted unchanged in urine . The major metabolic pathway involves the formation of an S-oxide metabolite, although this is not pharmacologically active .
Famotidine exhibits significant biological activity as an antagonist of histamine H2 receptors. It effectively inhibits both basal and stimulated gastric acid secretion, providing relief from conditions characterized by hypersecretion of gastric acid. Clinical studies have demonstrated that famotidine can reduce gastric acid production significantly and maintain its effect for approximately 10 to 12 hours post-administration .
In addition to its primary use in treating ulcers and GERD, famotidine has been shown to be effective in preventing NSAID-induced peptic ulcers and managing conditions like erosive esophagitis. Its safety profile is favorable, with common side effects including headache and gastrointestinal disturbances .
The synthesis of famotidine involves several key steps starting from thiazole derivatives. The general synthetic route includes:
The specific synthetic pathways can vary based on the starting materials used and desired purity levels, but typically involve multi-step organic synthesis techniques .
Famotidine is widely used in clinical settings for various applications:
Several compounds share similarities with famotidine in terms of their mechanism as histamine H2 receptor antagonists or their therapeutic applications. Here are some notable examples:
Compound Name | Mechanism | Unique Features |
---|---|---|
Ranitidine | Histamine H2 receptor antagonist | Previously widely used; concerns over impurities |
Cimetidine | Histamine H2 receptor antagonist | Known for more drug interactions |
Nizatidine | Histamine H2 receptor antagonist | Less commonly used; similar efficacy |
Lansoprazole | Proton pump inhibitor | Different mechanism; more potent for acid reduction |
Omeprazole | Proton pump inhibitor | Effective against Helicobacter pylori |
Famotidine stands out due to its lower interaction potential with cytochrome P450 enzymes compared to cimetidine, making it a preferred choice in many clinical scenarios where polypharmacy is a concern .
Irritant